2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid
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Overview
Description
2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}acetic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperidine ring and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}acetic acid typically involves multiple steps. One common method starts with the preparation of 2-(2,6-dioxopiperidin-3-yl)phthalimidine, which is then subjected to various chemical reactions to introduce the acetic acid moiety. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing the reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential to modulate biological pathways and its effects on cellular processes.
Medicine: This compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}acetic acid involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), which plays a role in the immune response and cancer progression . The compound’s structure allows it to bind to these enzymes and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: A derivative of thalidomide with enhanced therapeutic effects.
Lenalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.
Uniqueness
What sets 2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}acetic acid apart is its unique structure, which allows for specific interactions with molecular targets. This specificity enhances its potential as a therapeutic agent, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
2412057-64-6 |
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Molecular Formula |
C15H15N3O5 |
Molecular Weight |
317.30 g/mol |
IUPAC Name |
2-[[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]amino]acetic acid |
InChI |
InChI=1S/C15H15N3O5/c19-12-4-3-11(14(22)17-12)18-7-8-1-2-9(16-6-13(20)21)5-10(8)15(18)23/h1-2,5,11,16H,3-4,6-7H2,(H,20,21)(H,17,19,22) |
InChI Key |
OMDSCKPLWLIKRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)NCC(=O)O |
Origin of Product |
United States |
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